![molecular formula C12H13NO4 B1347129 benzyl N-(2-oxooxolan-3-yl)carbamate CAS No. 31332-88-4](/img/structure/B1347129.png)
benzyl N-(2-oxooxolan-3-yl)carbamate
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Overview
Description
Benzyl N-(2-oxooxolan-3-yl)carbamate, or BNOC, is an organic compound that is used in a variety of scientific and industrial applications. BNOC is a versatile compound that has been studied in both laboratory and industrial settings. This compound is used in a variety of synthetic processes, as a catalyst, and as a reagent in biochemical reactions. It has also been used in the synthesis of a variety of drugs and other compounds.
Scientific Research Applications
Synthesis and Analytical Methods
- The Mannich-type condensation involving benzyl carbamate has been utilized in synthesizing 1-(N-benzyloxycarbonylamino)arylmethyl-phosphonic derivatives. This method provides a pathway to obtain benzyl [(2-oxido-1,3,2-dioxaphospholane-2-yl)arylmethyl]-carbamates and 2-hydroxyethyl 1-(N-benzoxycarbonylamino)arylmethylphosphonate monoesters, offering insights into new synthetic routes and mass spectrometric analysis of these compounds (Cai et al., 2007).
Pharmacological Research
- New benzene-based carbamates have been synthesized and evaluated for their potential to inhibit acetyl- and butyrylcholinesterase enzymes, highlighting some compounds' promising inhibitory effects on both enzymes. This research provides valuable data for the development of therapeutic agents (Bąk et al., 2019).
Vibrational and Spectroscopic Analysis
- A detailed experimental and theoretical study on Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC) focusing on its vibrational and electronic properties. This study, combining FT-IR, FT-Raman, and UV–Visible spectroscopic analysis, enriches the understanding of BPMC's molecular structure and properties (Rao et al., 2016).
Enzymatic Resolution and Catalysis
- Research on the enzymatic resolution of Indinavir precursor in ionic liquids showed the efficiency of acylation using CALB as a biocatalyst, demonstrating a novel method for achieving high enantiomeric excess and the reuse of catalyst and medium (Lourenço et al., 2007).
- The gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates has been shown to efficiently form piperidine derivatives and other nitrogen, oxygen, and carbon heterocycles, underlining the versatility of gold catalysis in organic synthesis (Zhang et al., 2006).
Mechanism of Action
Target of Action
The primary target of benzyl N-(2-oxooxolan-3-yl)carbamate is the Replicase polyprotein 1ab . This protein is crucial for the replication of certain viruses, including SARS-CoV .
Mode of Action
It is known that the compound can interact with the replicase polyprotein 1ab, potentially inhibiting its function .
Biochemical Pathways
Given its target, it is likely that it impacts the viral replication pathways of certain viruses .
Result of Action
Given its target, it is likely that the compound inhibits viral replication, potentially leading to a decrease in viral load .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially impact the compound’s action .
properties
IUPAC Name |
benzyl N-(2-oxooxolan-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWDZIFOVOUDAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31332-88-4 |
Source
|
Record name | MLS003106886 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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